molecular formula C11H16N2O B502745 2,2-dimethyl-N-(3-pyridinyl)butanamide

2,2-dimethyl-N-(3-pyridinyl)butanamide

Cat. No.: B502745
M. Wt: 192.26g/mol
InChI Key: AORGWISEAHRPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-N-(3-pyridinyl)butanamide is a synthetic amide derivative featuring a pyridine ring substituted at the 3-position and a branched butanamide backbone. This compound has garnered attention in medicinal chemistry due to its role as a selective cannabinoid receptor 2 (CB2) agonist. Structural optimization studies revealed that replacing a phenyl ring with a pyridine moiety in amide-based ligands significantly improved selectivity and pharmacological profiles . The 2,2-dimethyl group on the butanamide chain enhances metabolic stability, while the pyridine ring contributes to target binding affinity.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26g/mol

IUPAC Name

2,2-dimethyl-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C11H16N2O/c1-4-11(2,3)10(14)13-9-6-5-7-12-8-9/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

AORGWISEAHRPEG-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CN=CC=C1

Canonical SMILES

CCC(C)(C)C(=O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

2,2-Dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide

Structural Features :

  • Pyridine ring substituted with methyl and morpholinomethyl groups.
  • Same 2,2-dimethylbutanamide backbone.

Functional Differences :

  • Exhibits 100-fold selectivity for CB2 over CB1 receptors, attributed to the morpholinomethyl group enhancing interactions with CB2’s hydrophobic binding pocket .
  • Improved metabolic stability compared to earlier phenyl-containing analogs.

Table 1: Pharmacological Comparison

Compound Target Selectivity (CB2/CB1) Metabolic Stability
2,2-Dimethyl-N-(3-pyridinyl)butanamide CB2 10-fold Moderate
2,2-Dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide CB2 100-fold High

N-(2-Chloro-3-pyridinyl)butanamide

Structural Features :

  • Chloro substituent at the 2-position of the pyridine ring.

Functional Differences :

  • Lacks CB2 activity; instead, used in agrochemical research for antimicrobial properties .

Key Insight : The absence of dimethyl groups reduces steric hindrance, allowing for broader interactions with bacterial enzymes but diminishing receptor selectivity.

2-Ethyl-N-(3-pyridinylmethyl)butanamide

Structural Features :

  • Ethyl branch on the butanamide chain.
  • Pyridine ring connected via a methylene bridge.

Functional Differences :

  • The ethyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • No reported cannabinoid receptor activity; primarily studied in metabolic pathways due to its structural flexibility .

RIPA 56 (N-Hydroxy-2,2-dimethyl-N-(phenylmethyl)butanamide)

Structural Features :

  • N-hydroxy and benzyl substituents instead of pyridine.
  • Shared 2,2-dimethylbutanamide backbone.

Functional Differences :

  • Acts as a RIP1 kinase inhibitor (IC₅₀ = 10 nM) rather than a cannabinoid receptor ligand.
  • The N-hydroxy group facilitates hydrogen bonding with RIP1’s catalytic lysine residue, a mechanism absent in pyridine-based CB2 agonists .

Table 2: Kinase vs. Receptor Targeting

Compound Biological Target Mechanism of Action
This compound CB2 Receptor Agonism via pyridine interaction
RIPA 56 RIP1 Kinase Inhibition via N-hydroxy binding

2-Methyl-N-(2'-phenylethyl)-butanamide and 3-Methyl-N-(2'-phenylethyl)-butanamide

Structural Features :

  • Branched methyl groups on the butanamide chain.
  • Phenylethyl substituent instead of pyridine.

Functional Differences :

  • Inhibit bacterial quorum sensing (QS) in Burkholderia glumae by disrupting acyl-homoserine lactone signaling .
  • The phenylethyl group facilitates hydrophobic interactions with QS proteins, a target divergence from mammalian receptors.

Structural-Activity Relationship (SAR) Insights

  • Pyridine Substitution: 3-Pyridinyl groups favor CB2 binding, while 2-chloro or morpholinomethyl substitutions modulate selectivity and stability .
  • Amide Branching : 2,2-Dimethyl groups enhance metabolic stability but may reduce solubility compared to linear chains .
  • Functional Groups : Hydroxy or benzyl substituents redirect activity toward kinase inhibition, underscoring the importance of electronic and steric effects .

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